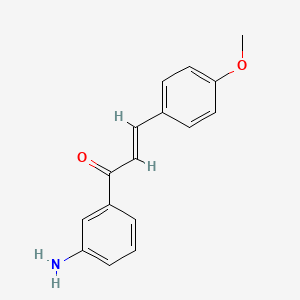

(2E)-1-(3-aminophényl)-3-(4-méthoxyphényl)prop-2-én-1-one

Vue d'ensemble

Description

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of dihydrochalcones.

Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the amino and methoxy groups enhances its binding affinity to specific proteins and receptors, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcone: The parent compound with a similar structure but without the amino and methoxy groups.

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A positional isomer with the amino group on the para position.

(2E)-1-(3-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: Another isomer with the methoxy group on the meta position.

Uniqueness

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the amino and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is , with a molecular weight of approximately 253.3 g/mol. The structure features an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge, which is characteristic of chalcones.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.3 g/mol |

| CAS Number | 25870-73-9 |

| Boiling Point | 472 °C |

| Density | 1.172 g/cm³ |

Synthesis

The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted under reflux conditions in ethanol or methanol to facilitate the formation of the chalcone structure .

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data for (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

Chalcones are recognized for their anticancer properties, acting through multiple mechanisms such as apoptosis induction and cell cycle disruption. For instance, studies have shown that certain chalcone derivatives can inhibit tumor cell proliferation with IC50 values ranging from 9.76 to 40.83 µM in various cancer cell lines . Specifically, (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been investigated for its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Signaling Pathways : It can modulate pathways such as NF-kB and p53, which are critical in regulating cell survival and apoptosis.

- Reactive Oxygen Species (ROS) : Chalcones can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have documented the effects of chalcone derivatives on cancer cells:

- Breast Cancer : A study demonstrated that a related chalcone derivative induced apoptosis in MCF-7 breast cancer cells by increasing p53 levels and disrupting the MDM2-p53 interaction .

- Lymphoma : Another research indicated that chalcones could inhibit tumor invasion and migration in lymphoma models through modulation of p53-related pathways .

Propriétés

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COINOJZSRNQJPT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420865 | |

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25870-77-3 | |

| Record name | SBB051726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.